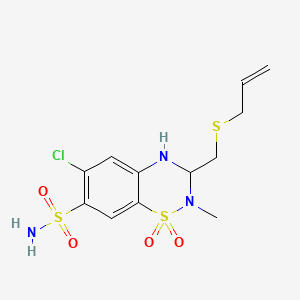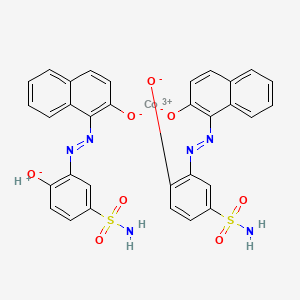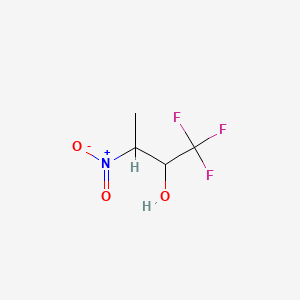
1,1,1-Trifluoro-3-nitrobutan-2-ol
Descripción general
Descripción
“1,1,1-Trifluoro-3-nitrobutan-2-ol” is a fluorine-containing organic compound. It has a molecular formula of C4H6F3NO3 and a molecular weight of 173.09 g/mol . It is mainly used as an intermediate in the synthesis of fluorinated chemicals.
Molecular Structure Analysis
The molecular structure of “1,1,1-Trifluoro-3-nitrobutan-2-ol” consists of a butan-2-ol backbone with three fluorine atoms attached to the first carbon atom and a nitro group attached to the third carbon atom. The exact linear structure formula is not provided in the search results .Aplicaciones Científicas De Investigación
Stereocontrolled Synthesis
1,1,1-Trifluoro-3-nitrobutan-2-ol has been utilized in stereocontrolled synthetic applications. For instance, it has been prepared in high enantiomeric purity through lipase-mediated kinetic resolution and converted into 1,1,1-trifluoro-2,3-epoxypropane, a useful intermediate in organic synthesis (Shimizu, Sugiyama, & Fujisawa, 1996).
Rotational Isomerism Studies
This compound has been studied for its properties in the context of rotational isomerism. Shapiro, Lin, and Johnston (1973) investigated the solvent effects on NMR parameters of various fluoroacetones, including 1,1,1-trifluoro-3-nitrobutan-2-ol, to understand their structural conformations (Shapiro, Lin, & Johnston, 1973).
Near-Infrared Organic Light-Emitting Diodes (NIR-OLEDs)
In the field of electronics, the compound has been part of studies on ternary erbium(III) complexes for near-infrared organic light-emitting diodes (NIR-OLEDs). These studies have explored the luminescence properties of erbium ions in these complexes, which are important for optical applications (Martín‐Ramos et al., 2014).
Synthetic Organic Chemistry
Knunyants, German, and Rozhkov (1964) have used 1,1,1-trifluoro-3-nitrobutan-2-ol in the synthesis of various fluorine-containing nitro alcohols and ethers, highlighting its role in synthetic organic chemistry (Knunyants, German, & Rozhkov, 1964).
Study of Ytterbium Complexes
The compound has been involved in the synthesis and characterization of ytterbium(III) beta-diketonate complexes. These studies have implications forthe understanding of luminescence intensity and excited state lifetimes in ytterbium complexes, which can be crucial for optical and electronic applications (Martín‐Ramos et al., 2013).
Radical Substitution in Organic Chemistry
1,1,1-Trifluoro-3-nitrobutan-2-ol is also significant in the study of free radical substitution reactions. For instance, Atto and Tedder (1982) researched the chlorination of 1,1,1-trifluoro-2-methylbutane, contributing to a better understanding of radical mechanisms in organic chemistry (Atto & Tedder, 1982).
Reactions with Enamines
The compound has been used in the synthesis of β-(trifluoromethyl)furans and spiro-gem-dichlorocyclopropanes, demonstrating its versatility in reactions with enamines. These studies offer insights into new synthetic routes and diastereoselectivity in organic synthesis (Barkov, Korotaev, & Sosnovskikh, 2013).
Synthesis of Nitroalkan-2-ols
1,1,1-Trifluoro-3-nitrobutan-2-ol has been employed in the synthesis of 1-bromo-1-nitroalkan-2-ols, showcasing its role in creating important intermediates for further organic transformations (Concellón, Rodríguez‐Solla, Concellón, García‐Granda, & Díaz, 2006).
Inertization Effectiveness in Combustion Studies
It has also been investigated for its influence on the inertization effectiveness of fluorinated hydrocarbons in relation to premixed flames. Such studies are significant for understanding combustion processes and developing safety protocols (Shebeko, Shebeko, Zuban, & Navzenya, 2013).
Propiedades
IUPAC Name |
1,1,1-trifluoro-3-nitrobutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO3/c1-2(8(10)11)3(9)4(5,6)7/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQGAGPKSOAOPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(F)(F)F)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866409 | |
| Record name | 1,1,1-Trifluoro-3-nitrobutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-nitrobutan-2-ol | |
CAS RN |
434-39-9 | |
| Record name | 1,1,1-Trifluoro-3-nitro-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=434-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC3640 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3640 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,1-trifluoro-3-nitrobutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





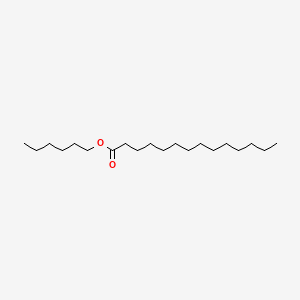
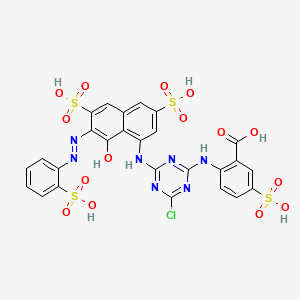
![Cyclohexanol, 3-methyl-5-[(2,2,3-trimethyl-3-cyclopenten-1-yl)methyl]-](/img/structure/B1615754.png)
![Bicyclo[4.1.0]heptan-3-one, 4,7,7-trimethyl-2-(3-methyl-2-buten-1-yl)-](/img/structure/B1615756.png)



![2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate](/img/structure/B1615764.png)

